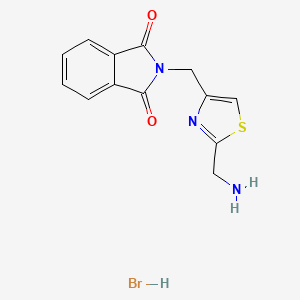

2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide

Description

2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide is a heterocyclic compound featuring a phthalimide (isoindoline-1,3-dione) core linked to a thiazole ring substituted with an aminomethyl group. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is synthesized via multi-step reactions, including alkylation and cyclization, as inferred from analogous syntheses of related phthalimide-thiazole derivatives .

Properties

IUPAC Name |

2-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S.BrH/c14-5-11-15-8(7-19-11)6-16-12(17)9-3-1-2-4-10(9)13(16)18;/h1-4,7H,5-6,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWAPPLDTWGECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC(=N3)CN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under solvent-free conditions or using green chemistry approaches to minimize environmental impact .

Industrial Production Methods

Industrial production of this compound may involve the use of deep eutectic solvents (DES) to streamline the process and enhance yield. These solvents are synthesized using conventional heating and concentrated solar radiation, providing an eco-friendly alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) reported that it displayed significant growth inhibition with a mean GI50 value of approximately 15.72 μM, indicating its potential as a lead compound in cancer therapy .

Case Study: In Vitro Evaluation

A comprehensive evaluation was conducted using a panel of about sixty cancer cell lines, following NCI protocols. The compound demonstrated an average cell growth inhibition rate (GP mean) of 12.53% in a single-dose assay at 10^-5 M concentration, showcasing its efficacy as an anticancer agent .

Drug-Like Properties

The compound's drug-like properties have been assessed using SwissADME software, which evaluates parameters such as solubility, permeability, and toxicity. The results indicate that it possesses favorable drug-like characteristics, making it a candidate for further development in drug design .

Synthesis and Structural Analysis

The synthesis of this compound involves a multi-step process starting from thiazole derivatives and isoindoline precursors. Techniques such as 1H NMR and LC-MS were employed to confirm the structure and purity of the synthesized compound .

Synthesis Overview

- Starting Materials : Thiazole derivatives and isoindoline intermediates.

- Methodology : [2+3]-cyclocondensation reaction followed by Claisen–Schmidt condensation.

- Characterization : Confirmed through spectroscopic methods (NMR, LC-MS).

Potential Applications in Other Therapeutics

Beyond anticancer applications, compounds with similar structural features have been explored for other therapeutic areas:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects.

- Neurological Disorders : Research into similar isoindoline derivatives has indicated potential neuroprotective effects, warranting further investigation into this compound's applicability in treating neurological conditions .

Mechanism of Action

The mechanism of action of 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide involves its interaction with specific molecular targets and pathways. Additionally, it inhibits β-amyloid protein aggregation, indicating a role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phthalimide-Thiazole Derivatives

Key Observations :

- Substituent Impact: The presence of electron-withdrawing groups (e.g., 4-trifluoromethyl, 4-naphthyl) in phthalimide-thiazole derivatives correlates with enhanced HNE inhibitory activity (IC50 ~12–16 μM) . The target compound’s aminomethyl group may influence binding affinity through hydrogen bonding, though activity data are lacking.

- Pharmacological Diversity : While analogs in focus on HNE inhibition (relevant to inflammatory diseases), thiazole derivatives in exhibit analgesic properties , suggesting scaffold versatility .

- Synthetic Complexity : The tricyclodecyl-fluorophenyl analog () requires Suzuki coupling for aryl-thiazole linkage, contrasting with the alkylation/cyclization routes for simpler derivatives .

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydrobromide salt of the target compound likely improves aqueous solubility compared to non-ionic analogs (e.g., neutral phthalimide-thiazoles) .

- Stability : Bromide salts generally enhance thermal stability, which is critical for formulation.

Biological Activity

The compound 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of isoindoline derivatives with thiazole moieties. For instance, a study synthesized a series of isoindoline derivatives by introducing various heterocyclic components, including thiazoles, which were characterized using spectroscopic techniques such as IR and NMR .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of isoindoline derivatives. In one study, derivatives were screened for their antimicrobial activity using the agar well diffusion method. The results indicated that many synthesized compounds exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for active compounds were determined, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays. A notable study conducted by the National Cancer Institute (NCI) evaluated this compound against a panel of approximately sixty human tumor cell lines. The results demonstrated that the compound exhibited significant antitumor activity with a mean GI50 value of 15.72 μM, indicating its effectiveness in inhibiting cancer cell growth .

Case Study 1: Anticancer Evaluation

In a comprehensive study involving the NCI's Developmental Therapeutics Program, the compound was tested across multiple cancer cell lines. The findings revealed a selective sensitivity towards specific cancer types, notably colon cancer cells (COLO 205), where it displayed a selectivity index (SI) of 9.24. This suggests that the compound may be particularly effective in targeting certain malignancies while sparing normal cells .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action indicated that the compound may function through dual inhibition pathways. It was found to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases, alongside its antitumor effects. The IC50 values for AChE inhibition ranged from 0.9 to 19.5 µM across various derivatives, highlighting its potential as a dual-action therapeutic agent .

Data Tables

| Activity | IC50 Values (µM) | Tested Cell Lines |

|---|---|---|

| AChE Inhibition | 0.9 - 19.5 | Various |

| Antitumor Activity | 15.72 | COLO 205 (Colon Cancer) |

| Antimicrobial Activity | MICs varied | Various Bacterial Strains |

Q & A

Q. What are the optimal synthetic routes for 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiazole intermediates are often prepared using bromoacetyl precursors (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) and condensed with isoindoline-dione derivatives under reflux with catalysts like potassium phthalimide. Yield optimization may involve:

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3100–3300 cm⁻¹ for aminomethyl groups; carbonyl peaks at ~1650–1750 cm⁻¹ for isoindoline-dione) .

- HPLC (NP or RP) : Validates purity (e.g., retention times between 5–30 minutes under specific mobile phases) .

- NMR (¹H/¹³C) : Confirms regiochemistry (e.g., thiazole CH2 protons at δ 4.0–4.5 ppm; isoindoline aromatic protons at δ 7.5–8.0 ppm) .

Advanced Research Questions

Q. How does the compound's structure influence its inhibitory activity against enzymes like tyrosinase, and what kinetic mechanisms are involved?

- Methodological Answer : The isoindoline-dione moiety acts as a competitive inhibitor by mimicking enzyme substrates. For example, analogues with bromine or nitrobenzyl substitutions exhibit IC₅₀ values of ~26 μM against tyrosinase due to enhanced π-π stacking in the active site. Kinetic analysis via Lineweaver-Burk plots reveals competitive inhibition (Km increases, Vmax unchanged). Molecular docking (e.g., AutoDock Vina) can validate binding modes, showing hydrogen bonds between the aminomethyl group and catalytic residues .

Q. What computational strategies can predict the compound's interactions with biological targets, such as kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : Use software like Schrödinger Suite or MOE to dock the compound into target pockets (e.g., ATP-binding sites of kinases). Focus on key interactions:

- Thiazole sulfur forming hydrophobic contacts.

- Isoindoline-dione carbonyls engaging in hydrogen bonding .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical binding residues .

Q. How can structural modifications enhance the compound's pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Hydrobromide Salt Formation : Improves aqueous solubility via ionic interactions (e.g., logP reduction from ~1.7 to ~0.5) .

- Functional Group Additions : Introduce polar groups (e.g., hydroxyl, carboxyl) to thiazole or isoindoline rings to enhance permeability (tested via Caco-2 assays) .

- Prodrug Strategies : Mask amino groups with acetyl or Boc protections to improve membrane penetration, followed by enzymatic cleavage in vivo .

Key Research Findings

- Biological Activity : Analogues inhibit tyrosinase (melanin synthesis) and show potential in treating hyperpigmentation disorders .

- Therapeutic Potential : Structural relatives (e.g., isoindoline-dione derivatives) are patented for Non-Hodgkin’s lymphoma treatment via kinase inhibition .

- Synthetic Challenges : Low yields in thiazole-isoindoline coupling require optimization of catalysts (e.g., Na₂CO₃) and reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.